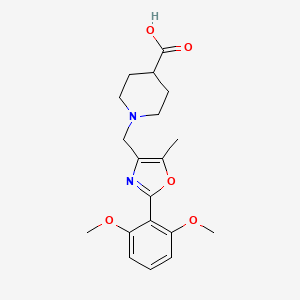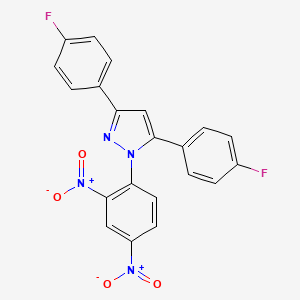
1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring substituted with dinitrophenyl and fluorophenyl groups, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole typically involves the reaction of 2,4-dinitrophenylhydrazine with appropriate fluorophenyl-substituted ketones or aldehydes under acidic conditions. The reaction is often carried out in boiling ethanol with the addition of hydrochloric acid to facilitate the formation of the pyrazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions: 1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
科学研究应用
1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
作用机制
The mechanism of action of 1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s nitro and fluorophenyl groups contribute to its ability to interact with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
- 1-(2,4-Dinitrophenyl)-4-(4-fluorophenyl)semicarbazide
- 1-(2,4-Dinitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Comparison: 1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-1h-pyrazole is unique due to the presence of two fluorophenyl groups, which enhance its electronic properties and reactivity compared to similar compounds.
属性
分子式 |
C21H12F2N4O4 |
|---|---|
分子量 |
422.3 g/mol |
IUPAC 名称 |
1-(2,4-dinitrophenyl)-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C21H12F2N4O4/c22-15-5-1-13(2-6-15)18-12-20(14-3-7-16(23)8-4-14)25(24-18)19-10-9-17(26(28)29)11-21(19)27(30)31/h1-12H |
InChI 键 |
YCGDHRRPJKMYLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=C(C=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)
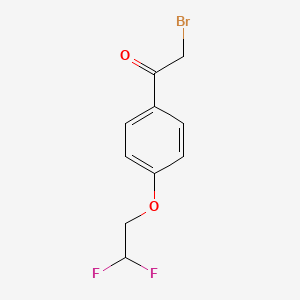
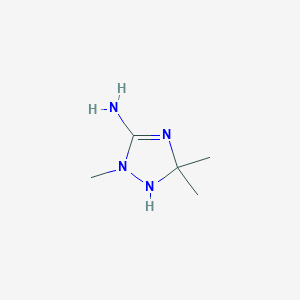
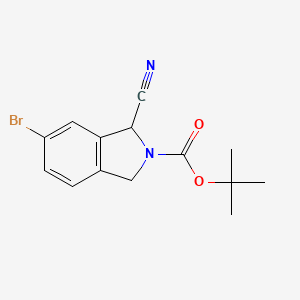
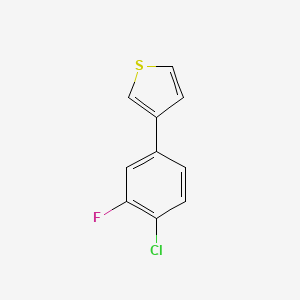
![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)

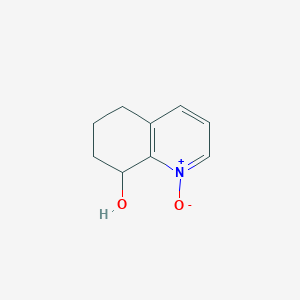
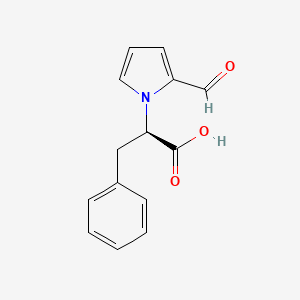


![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)

